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molecular formula C11H11NOS B8600833 2-{[(2-Methylfuran-3-yl)sulfanyl]methyl}pyridine CAS No. 61121-63-9

2-{[(2-Methylfuran-3-yl)sulfanyl]methyl}pyridine

Cat. No. B8600833
M. Wt: 205.28 g/mol
InChI Key: FGGBBDUJQVMAKK-UHFFFAOYSA-N
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Patent
US03985908

Procedure details

The 3-furyl sulfides of our invention can also be prepared by reacting 3-furan thiols, e.g. 2-methyl-3-furan thiol with an α-picolyl halide (2-pyridyl-methyl halide) (e.g. a bromide or chloride); (i) in the presence of a base such as an alkali metal alkoxide (e.g., sodium methoxide); (ii) at a temperature in the range of 15°-65° C; and (iii) in a suitable solvent, e.g., an anhydrous lower alkanol such as anhydrous methanol, ethanol or isopropanol. Thus, for example, α-picolyl chloride hydrochloride, when reacted with 2-methyl-3-furan thiol in anhydrous methanol in the presence of sodium methoxide at a temperature of 24° C will yield (2-methyl-3-furyl) (2-pyridylmethyl) sulfide.
[Compound]
Name
3-furyl sulfides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( iii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
lower alkanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
[Compound]
Name
3-furan thiols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
α-picolyl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
alkali metal alkoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][CH:4]=[CH:5][C:6]=1[SH:7].[Br-].[Cl-].Cl.[N:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[CH2:17]Cl.C[O-].[Na+]>CO.C(O)(C)C.C(O)C>[N:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[CH2:17][S:7][C:6]1[CH:5]=[CH:4][O:3][C:2]=1[CH3:1] |f:3.4,5.6|

Inputs

Step One
Name
3-furyl sulfides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
( iii )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
lower alkanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1=C(C=CC=C1)CCl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1OC=CC1S
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Nine
Name
3-furan thiols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1OC=CC1S
Step Eleven
Name
α-picolyl halide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-]
Step Fourteen
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
alkali metal alkoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 16
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in the range of 15°-65° C

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)CSC1=C(OC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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